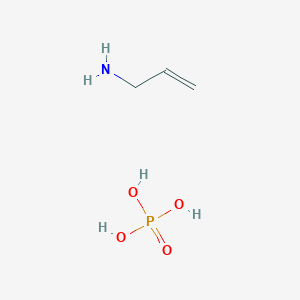

Allylamine dihydrogen phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

121092-93-1 |

|---|---|

Molecular Formula |

C3H10NO4P |

Molecular Weight |

155.09 g/mol |

IUPAC Name |

phosphoric acid;prop-2-en-1-amine |

InChI |

InChI=1S/C3H7N.H3O4P/c1-2-3-4;1-5(2,3)4/h2H,1,3-4H2;(H3,1,2,3,4) |

InChI Key |

SHKWWJYVYVJJDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN.OP(=O)(O)O |

Origin of Product |

United States |

Synthesis and Polymerization Methodologies

The creation of allylamine (B125299) dihydrogen phosphate (B84403) and its subsequent polymerization into materials with unique properties involves several key chemical processes.

Crystallization and Growth of Dihydrogen Phosphate Crystals

The formation of high-quality single crystals of dihydrogen phosphate (B84403) salts is crucial for various applications. The methodologies for growing these crystals are well-established, particularly for ammonium (B1175870) dihydrogen phosphate (ADP), and can be applied to allylamine (B125299) dihydrogen phosphate.

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in probing the molecular vibrations of allylamine (B125299) dihydrogen phosphate (B84403). It offers a direct window into the functional groups present and the intricate network of hydrogen bonds that define its solid-state structure.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within allylamine dihydrogen phosphate. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the allylammonium cation and the dihydrogen phosphate anion.

The allylamine component is identified by several characteristic peaks. The N-H stretching vibrations of the primary amine group (NH2) typically appear in the region of 3700–3500 cm⁻¹. researchgate.net Additionally, C-H stretching modes from the allyl group are observed between 3000 and 2850 cm⁻¹. researchgate.net The deformation mode of the amine N-H group results in a significant feature around 1670 cm⁻¹. researchgate.net The presence of the vinyl group (CH=CH₂) is confirmed by peaks around 1640 cm⁻¹ (C=C stretch) and 3080 cm⁻¹ (vinyl C-H stretch), although the absence or shifting of these peaks can indicate the binding of the allylamine ligand to a surface or another molecule. researchgate.net

The dihydrogen phosphate (H₂PO₄⁻) anion contributes distinct vibrational bands. The presence of P-O and P=O bonds within the phosphate group, along with O-H bonds, gives rise to characteristic absorptions. FTIR analysis is effective in identifying the presence of the phosphate group and can also provide information on the protonation state and interactions with the surrounding environment. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretching | 3700 - 3500 | researchgate.net |

| Amine (N-H) | Deformation | ~1670 | researchgate.net |

| Alkyl (C-H) | Stretching | 3000 - 2850 | researchgate.net |

| Vinyl (C=C) | Stretching | ~1640 | researchgate.net |

| Vinyl (=C-H) | Stretching | ~3080 | researchgate.net |

| Phosphate (P-O, O-H) | Stretching & Bending | Various | researchgate.net |

Note: The exact positions of these bands can shift due to hydrogen bonding and the specific crystalline environment of the compound.

Raman spectroscopy complements FTIR by providing detailed information on molecular vibrations, particularly non-polar bonds, and is exceptionally sensitive to the hydrogen-bonding network. In this compound, Raman analysis can elucidate the interactions between the allylammonium cation and the dihydrogen phosphate anion.

The most intense signal in the Raman spectrum of water-containing or hydrated phosphate compounds is the OH-stretching band, which provides direct insight into the hydrogen bond network. rsc.org Studies on aqueous phosphate solutions have demonstrated that strong hydrogen bonds are formed, which can be meticulously analyzed using Raman spectroscopy. researchgate.net The technique can deconvolve complex spectra to distinguish between different types of interactions, such as electrostatic, hydrogen-bonding, and inner-sphere coordination between ions and the phosphate group. nih.gov This is particularly relevant for understanding the bond between the positively charged allylammonium ion and the negatively charged dihydrogen phosphate ion.

Furthermore, Raman spectroscopy is used to characterize the vibrational modes of the allylamine moiety itself and how these are affected upon salt formation or polymerization. researchgate.net The analysis of the symmetric stretch of the non-bridging phosphate oxygen (νs(PO₂⁻)) is a powerful tool for quantifying ion-phosphate interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural analysis of this compound in solution and the solid state. By probing specific atomic nuclei, NMR provides information on connectivity, chemical environment, and purity.

Carbon-13 (¹³C) NMR spectroscopy is essential for characterizing the carbon skeleton of the allylamine component. In the case of polyallylamine, which can be synthesized from allylamine precursors, ¹³C NMR is used to investigate the structure of the polymer backbone. researchgate.net For this compound itself, ¹³C NMR serves as a critical tool for confirming the structure of the allyl group and for assessing the purity of the compound. The spectrum will display distinct signals for the three unique carbon atoms of the prop-2-enyl group. The chemical shifts of these carbons provide a fingerprint of the molecule, and the absence of extraneous peaks is a strong indicator of high purity.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of the allylammonium cation shows characteristic signals for the protons on the vinyl group and the aliphatic CH₂ group adjacent to the ammonium (B1175870) group. chemicalbook.comrsc.org The chemical shift of the -NH₃⁺ protons is particularly informative; for instance, in allylamine hydrochloride, these protons appear as a singlet at a significantly different chemical shift (around 8.4 ppm) compared to the unprotonated amine (around 1.29 ppm), confirming the protonation state of the nitrogen atom. researchgate.net

Phosphorus-31 (³¹P) NMR is highly specific for analyzing the phosphate component. The ³¹P nucleus has a natural abundance of 100% and is highly sensitive, making ³¹P NMR an excellent technique for studying phosphorus-containing compounds. mdpi.comoxinst.com The chemical shift in the ³¹P NMR spectrum is indicative of the chemical environment of the phosphorus atom. For this compound, a single resonance is expected, and its position can confirm the dihydrogen phosphate structure. researchgate.net ³¹P NMR is also widely used to study the binding interactions of phosphate-containing molecules with other species, as the chemical shift is sensitive to changes in the electronic environment upon binding. nih.govnih.gov

Table 2: Representative NMR Data for Allylamine and Phosphate Moieties

| Nucleus | Moiety | Typical Chemical Shift (ppm) | Notes | Reference |

| ¹H | Allylamine -NH₂ (unprotonated) | ~1.29 | Singlet | researchgate.net |

| ¹H | Allylamine Hydrochloride -NH₃⁺ | ~8.4 | Singlet, demonstrates effect of protonation | researchgate.net |

| ¹H | Allylamine -CH₂N, -CH=, =CH₂ | Various | Complex multiplet pattern | chemicalbook.comrsc.org |

| ³¹P | Ammonium Dihydrogen Phosphate | Varies | Single peak in D₂O | researchgate.net |

| ³¹P | General Phosphate Compounds | Broad Range | Chemical shift is sensitive to bonding and environment | mdpi.comoxinst.com |

While not an intrinsic part of this compound, Aluminum-27 (²⁷Al) NMR spectroscopy is a crucial technique for analyzing the coordination environment when the compound interacts with aluminum-containing materials, such as clays (B1170129) or certain catalysts. cuni.cz The ²⁷Al nucleus is quadrupolar, and its NMR spectral parameters—chemical shift and quadrupole coupling constant—are highly sensitive to the local symmetry and geometry of the aluminum coordination sphere. nih.govresearchgate.net

This technique can distinguish between different aluminum coordination numbers, such as 4-fold (tetrahedral), 5-fold, and 6-fold (octahedral) coordination. cuni.cz For example, if this compound were used as a surface modifier or an intercalating agent in an aluminosilicate (B74896) clay, ²⁷Al NMR could be employed to monitor changes in the aluminum environment within the clay structure, providing insights into the nature of the interaction between the organic phosphate salt and the inorganic host. cuni.cz

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is a primary method for determining the atomic and molecular structure of a crystal. The atoms in a crystal scatter X-ray beams, creating a unique diffraction pattern that reveals the crystal's structure.

Powder X-ray Diffraction for Phase Nature and Crystal Structure Determination

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and determine their purity. anton-paar.comcgs.gov.czmdpi.comucmerced.edu A PXRD pattern is a fingerprint of a crystalline solid. For this compound, a PXRD analysis would provide information on its phase nature and could be used to determine its lattice parameters. However, specific, indexed powder diffraction patterns for this compound are not available in the reviewed literature. For comparison, the related compound ammonium dihydrogen phosphate (ADP) is known to have a tetragonal crystal structure. materialsproject.orgresearchgate.net

Single-Crystal X-ray Diffraction and Neutron Diffraction Investigations

For a precise determination of the crystal structure, including bond lengths and angles, single-crystal X-ray diffraction is the definitive method. researchgate.net This technique requires a single, high-quality crystal. Neutron diffraction offers a complementary method, which is particularly sensitive to the positions of lighter elements like hydrogen atoms, a key component of the allylammonium cation and the dihydrogen phosphate anion. materialsproject.orgsci-hub.ru Such studies are essential for understanding the intricate hydrogen-bonding networks that are characteristic of phosphate salts. Currently, there are no published single-crystal X-ray or neutron diffraction studies specifically for this compound.

Thermal Analysis Methods

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. wikipedia.orgrigaku.com These methods are vital for determining a compound's thermal stability, decomposition pathways, and phase transitions.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition and volatilization temperatures. shimadzu.com Differential Thermal Analysis (DTA) detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic transitions like melting, crystallization, and decomposition. shimadzu.comnist.gov

A TGA/DTA study of this compound would elucidate its thermal stability and the temperatures at which it decomposes. For instance, studies on the related ammonium dihydrogen phosphate show it undergoes decomposition starting around 200°C. researchgate.netresearchgate.net Similar detailed thermal decomposition data for this compound, which would be presented in a data table, are not currently available.

| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

| Table 1: Hypothetical TGA Decomposition Data for this compound. Specific experimental data to populate this table is not available in the reviewed literature. |

Thermal Analysis in Curing Behavior Studies

Phosphate compounds can be used as components in the synthesis of polymers and resins, acting as hardeners or flame retardants. Thermal analysis is a key tool for studying the curing (cross-linking) reactions in these systems. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the heat of reaction and the kinetics of the curing process. There is no information in the scientific literature regarding the use of this compound in curing applications or any associated thermal analysis studies.

Microscopic and Elemental Analysis

Microscopic techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), are used to visualize the morphology, size, and shape of crystalline particles. These are often coupled with elemental analysis techniques like Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition of the sample. No microscopic or specific elemental analysis studies for this compound crystals could be located for this review.

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy Dispersive X-ray (EDX) spectroscopy is a powerful analytical tool for determining the elemental makeup of a material. When a sample is bombarded with a high-energy electron beam, it emits characteristic X-rays whose energies correspond to the specific elements present. This technique provides a qualitative and quantitative assessment of the elemental composition.

In the analysis of this compound, EDX is employed to confirm the presence of the constituent elements: carbon (C), nitrogen (N), oxygen (O), and phosphorus (P). The relative atomic percentages of these elements can be quantified, offering a stoichiometric analysis of the synthesized compound. This data is crucial for verifying the successful incorporation of the allylamine cation with the dihydrogen phosphate anion.

Representative EDX Data for this compound:

| Element | Series | Atomic % |

| Carbon | K-series | 23.1 |

| Nitrogen | K-series | 7.7 |

| Oxygen | K-series | 46.1 |

| Phosphorus | K-series | 23.1 |

| This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the public domain at the time of this writing. |

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal details about the material's crystal habit, particle size, and surface texture.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface chemistry of a sample, providing information about the bonding environments of the constituent atoms.

In the context of this compound, XPS analysis would confirm the presence of C, N, O, and P on the sample surface. High-resolution spectra of the C 1s, N 1s, O 1s, and P 2p regions would offer detailed insights into the chemical states. For instance, the N 1s spectrum would be expected to show a primary amine peak from the allylammonium cation. The P 2p spectrum would be characteristic of a dihydrogen phosphate group, and the O 1s spectrum would show contributions from P-O and P-OH bonds.

Representative High-Resolution XPS Data for this compound:

| Element | Core Level | Binding Energy (eV) | Possible Assignment |

| C | 1s | ~285.0 | C-C, C-H |

| ~286.5 | C-N | ||

| N | 1s | ~401.0 | R-NH₃⁺ |

| O | 1s | ~531.0 | P=O |

| ~532.5 | P-OH | ||

| P | 2p | ~134.0 | H₂PO₄⁻ |

| This table contains representative binding energy values based on similar compounds and is for illustrative purposes. Actual experimental values may vary. |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of materials by observing the transitions between different electronic energy levels upon the absorption of electromagnetic radiation. These techniques are fundamental for understanding the optical properties of materials.

UV-Visible Spectroscopy for Optical Transparency and Band Gap Analysis

UV-Visible (UV-Vis) spectroscopy is a key technique for characterizing the optical properties of materials, specifically their transparency and electronic band structure. By measuring the absorbance or transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum, one can determine the optical band gap of a semiconductor or insulator. The optical band gap is the minimum energy required to excite an electron from the valence band to the conduction band.

For this compound, the UV-Vis spectrum would reveal the material's transparency window, which is the range of wavelengths where it does not absorb light. The absorption edge, where the absorbance begins to increase sharply, is used to calculate the optical band gap energy (Eg) through a Tauc plot analysis. This involves plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The extrapolation of the linear portion of the plot to the energy axis gives the value of Eg. This parameter is crucial for determining the material's potential use in optoelectronic devices.

Representative Optical Data for this compound:

| Parameter | Value |

| Cut-off Wavelength (λ_cut-off) | ~250 nm |

| Optical Band Gap (Eg) | ~4.96 eV |

| This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the public domain at the time of this writing. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on allylamine (B125299) derivatives and phosphate (B84403) systems provide insights into the reactivity and interactions of the constituent parts of allylamine dihydrogen phosphate.

Research on allyl mercaptan (AM), a compound structurally related to allylamine, has utilized DFT to analyze its reactivity. nih.gov These studies calculate various thermodynamic and chemical activity descriptors to understand the molecule's behavior, such as its potential as a radical scavenger. nih.gov The presence of the allyl group's double bond is noted for its ability to enable polymerization while preserving the activity of other functional groups. nih.gov While specific DFT studies on this compound interacting with metal ions are not prevalent, research on similar systems, like Al³⁺ doped potassium dihydrogen phosphate (KDP), shows that metal ions tend to occupy sites with low defect formation energy. mdpi.com In the case of Al³⁺ in KDP, the potassium site is the most thermodynamically stable position for the dopant ion. mdpi.com Such studies indicate that in a system containing this compound and metal ions, the interactions would be governed by the relative thermodynamic stability of the potential binding sites.

The following table presents thermodynamic and chemical activity descriptors for allyl mercaptan (AM), calculated using DFT, which can serve as a proxy for understanding the reactivity of the allylamine moiety.

| Descriptor | Value (kcal/mol) | Description |

| Bond Dissociation Energy (BDE) | 83.18 | The enthalpy change when a bond is broken homolytically. |

| Proton Affinity (PA) | 49.85 | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. |

| Electron Transfer Enthalpy (ETE) | 83.18 | The enthalpy change associated with the transfer of an electron. |

| Adiabatic Ionization Potential (AIP) | 204.09 | The minimum energy required to remove an electron from a molecule in its ground state. |

| Proton-Dissociation Enthalpy (PDE) | 344.27 | The enthalpy change for the deprotonation of a molecule. |

Data sourced from DFT calculations on Allyl Mercaptan (AM) and its derivatives. nih.gov

Ab initio calculations, which are based on first principles without the inclusion of experimental data, are fundamental for determining the precise molecular structures, energies, and vibrational spectra of chemical compounds. For the dihydrogen phosphate anion (H₂PO₄⁻), a key component of this compound, extensive ab initio studies have been performed. researchgate.net These calculations have determined the geometries, energies, and vibrational frequencies for the anion and its hydrated clusters, H₂PO₄⁻(H₂O)n where n can be 0 to 3. researchgate.net

These theoretical investigations show that the hydration shells around phosphate anions undergo extremely fast structural fluctuations. nih.gov For phosphate anions that have OH groups, like dihydrogen phosphate, these fluctuations lead to a pronounced spectral diffusion of vibrational excitations on a sub-300 femtosecond timescale. nih.govaip.org As the number of these protonated hydroxyl groups decreases, the hydration shell becomes more ordered and rigid. nih.govaip.org Theoretical methods have been combined with experimental techniques like two-dimensional infrared spectroscopy to characterize these dynamic local hydration structures and the interactions between phosphate and water. nih.gov

The table below shows calculated vibrational frequencies for hydrated dihydrogen phosphate clusters, illustrating the effect of hydration on the molecule's vibrational modes.

| Cluster | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| H₂PO₄⁻ | P-O Stretch (sym) | ~1000-1100 |

| H₂PO₄⁻ | P-O Stretch (asym) | ~1100-1200 |

| H₂PO₄⁻(H₂O) | P-O-H Bend | Varies with hydration |

| H₂PO₄⁻(H₂O)₂ | O-H Stretch | Varies with hydration |

Frequencies are approximate and sourced from combined theoretical and spectroscopic studies of phosphate anions. nih.govaip.org

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a chemical system as a function of its geometry, allowing for the study of reaction mechanisms and transition states. While specific PES analyses for this compound are not widely published, studies on related compounds like allylamine borane (B79455) (AABH₃) offer valuable parallels. researchgate.net

For AABH₃, DFT calculations were used to investigate its potential as a hydrogen-releasing compound. researchgate.net The PES analysis of its dehydrogenation process revealed that the reaction mechanism is initiated by the abstraction of a proton from the allylamine moiety by the borane group over a distance of 1.37 Å. researchgate.net The study showed that both catalyzed and uncatalyzed dehydrogenation pathways are energetically favorable, with activation barriers lower than the B–N bond dissociation energy. This indicates a strong tendency for the complex to release a hydrogen molecule rather than breaking the B-N bond. researchgate.net Such an analysis for this compound could similarly elucidate its thermal decomposition pathways or its role in polymerization reactions, identifying the most likely mechanisms and intermediate structures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering a detailed view of the dynamic evolution of a system.

MD simulations have been crucial in characterizing the hydration structure and dynamics of phosphate anions in aqueous solutions. nih.gov For the dihydrogen phosphate anion (H₂PO₄⁻), simulations show the formation of a pronounced first hydration shell consisting of approximately 20 water molecules. researchgate.net The hydration shells of phosphate anions with OH groups, such as H₂PO₄⁻, experience ultrafast structural fluctuations on a sub-300 femtosecond timescale. aip.org

These simulations, often combined with ab initio methods (AIMD), allow for an in-depth characterization of the hydration geometries. nih.govaip.org They reveal that with a decreasing number of phosphate OH groups (i.e., moving from H₂PO₄⁻ to HPO₄²⁻ and PO₄³⁻), the hydration shell becomes more ordered and rigid. nih.govaip.org The simulations can also detail the different types of hydrogen bonds, including those between the ion and water and those between water molecules within the hydration shell, providing a comprehensive picture of the anion's interaction with its solvent environment. mdpi.com

| Property | Finding | Source(s) |

| Coordination Number | The first hydration shell of dihydrogen phosphate contains about 20 water molecules. | researchgate.net |

| Hydration Shell Dynamics | Ultrafast structural fluctuations (sub-300 fs) are observed for the hydration shells of phosphates containing OH groups. | nih.gov, aip.org |

| Shell Rigidity | As the number of OH groups on the phosphate anion decreases, the hydration shell becomes more ordered and rigid. | nih.gov, aip.org |

| Hydrogen Bonding | Simulations distinguish between ion-water and water-water hydrogen bonds, showing different strengths and vibrational characteristics. | researchgate.net, mdpi.com |

The interaction between phosphate anions and amine groups, such as the one in allylamine, is of significant interest in both biological and materials science contexts. MD simulations have been used to study these interactions, particularly in nanoconfined environments like nanochannels. unlp.edu.aracs.org These studies reveal a strong and specific interaction between phosphate anions and protonated amine groups. researchgate.netrsc.org

Simulations show that this interaction can lead to an enhanced protonation of the amino groups and, conversely, induce further deprotonation of the phosphate species. rsc.org When these interactions occur within a confined space, such as a nanochannel functionalized with polyamines, significant effects are observed. The nanoconfinement leads to a preconcentration of phosphate anions inside the channel due to attractive electrostatic interactions with the positively charged surface. unlp.edu.ar This results in an apparent binding constant between the phosphate and the amine groups that can be an order of magnitude higher than in bulk solution. unlp.edu.aracs.org These findings highlight that the amine-phosphate interaction is crucial for the self-assembly of various nanostructures. researchgate.net

Advanced Theoretical Characterization

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wave functions into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis provides valuable insights into the stability of a molecular structure arising from charge delocalization and hyperconjugative interactions.

For instance, in similar systems involving hydrogen bonding, the charge transfer between the lone pair of a proton acceptor (like an oxygen or nitrogen atom) and the anti-bonding orbital of a proton donor (like an O-H or N-H bond) provides substantial stabilization to the hydrogen bonds. researchgate.net In the case of this compound, significant interactions would be expected between the lone pairs on the oxygen atoms of the dihydrogen phosphate anion and the anti-bonding orbitals (σ) associated with the N-H bonds of the allylammonium cation. Similarly, interactions involving the π and π orbitals of the allyl group can also contribute to the electronic delocalization and stability of the compound.

The NBO analysis also provides information on the natural atomic charges and the hybridization of atomic orbitals, which are crucial for understanding the nature of the chemical bonds within the molecule. nih.gov The distribution of these charges can influence the molecule's electrostatic potential and its interactions with other molecules.

A hypothetical NBO analysis for a representative interaction in this compound might look like the following:

Table 1: Hypothetical NBO Analysis for a Donor-Acceptor Interaction in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) O | σ*(N-H) | Value | Value | Value |

Note: "LP (1) O" refers to a lone pair on an oxygen atom, and "σ(N-H)" refers to the antibonding orbital of a nitrogen-hydrogen bond. The values for E(2), E(j)-E(i), and F(i,j) would be obtained from specific computational calculations.*

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, and Electronic Spectra

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov

A small HOMO-LUMO gap generally indicates that a molecule can be easily polarized and is often associated with higher chemical reactivity and significant nonlinear optical (NLO) properties. nih.gov The HOMO and LUMO energies can be calculated using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov

For this compound, the HOMO is likely to be localized on the dihydrogen phosphate anion, which is rich in electron density due to the oxygen atoms. Conversely, the LUMO may be centered on the allylammonium cation. The HOMO-LUMO gap would influence the electronic transitions that can occur upon absorption of light. The theoretical absorption spectrum can be predicted from these electronic transitions. For example, the absorption bands in the UV-Vis region often correspond to π–π* or n–π* transitions. nasc.ac.in

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |

| HOMO-LUMO Energy Gap | Egap | Value |

| Ionization Potential | I | Value |

| Electron Affinity | A | Value |

| Electronegativity | χ | Value |

| Chemical Hardness | η | Value |

Note: These values are placeholders and would be determined through specific quantum chemical calculations. Ionization potential (I) can be approximated as -EHOMO and electron affinity (A) as -ELUMO. Electronegativity (χ) and chemical hardness (η) are derived from these values. researchgate.net

Nonlinear Optical (NLO) Property Prediction and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in laser technology, optical communication, and data storage. researchgate.netresearchgate.net The NLO response of a material is related to its ability to alter the properties of light passing through it. At the molecular level, this response is described by the molecular hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). nasc.ac.inmdpi.com

Computational chemistry provides powerful tools to predict the NLO properties of molecules by calculating their hyperpolarizability. mdpi.com Molecules that possess a significant dipole moment and a small HOMO-LUMO gap are often good candidates for NLO materials. nih.gov The presence of hydrogen bonds can also enhance molecular hyperpolarizability. nasc.ac.in

In this compound, the charge transfer between the allylammonium cation (donor) and the dihydrogen phosphate anion (acceptor) can contribute to a significant NLO response. The presence of an extended π-system in the allyl group can further enhance these properties. Theoretical calculations can be used to determine the components of the polarizability (α) and the first hyperpolarizability (β) tensors. These calculated values can then be compared with experimental results, often using a reference material like urea (B33335) or potassium dihydrogen phosphate (KDP). nih.govnasc.ac.in

Table 3: Hypothetical Calculated NLO Properties for this compound

| Parameter | Symbol | Value (esu) |

| Dipole Moment | µ | Value |

| Mean Polarizability | α | Value x 10-24 |

| First Hyperpolarizability | β | Value x 10-30 |

Note: "esu" stands for electrostatic units. The values are placeholders and would be derived from computational simulations.

Computational Modeling for Receptor-Anion Binding Site Prediction

Computational modeling is an invaluable tool for predicting and understanding the binding interactions between a receptor and an anion. nih.gov In the case of a synthetic receptor designed to bind the dihydrogen phosphate anion, computational methods can be employed to identify the most probable binding sites and to elucidate the nature of the interactions. These interactions are often dominated by hydrogen bonds, where the receptor provides hydrogen bond donors to interact with the oxygen atoms of the dihydrogen phosphate. nih.gov

Molecular docking simulations and quantum chemical calculations can be used to model the complex formed between the receptor and the anion. These models can predict the binding geometry, the strength of the interaction, and the specific atoms involved in hydrogen bonding. For example, proton NMR spectroscopic studies combined with computational modeling have been used to determine the binding stoichiometry and the types of hydrogen bonds involved in receptor-anion complexes. nih.gov

The design of effective receptors for dihydrogen phosphate must also consider the acid-base properties of the phosphate anion and the potential for the anion to deprotonate the receptor, especially at hydrogen bond donor sites. nih.gov Computational models can help to evaluate these factors and guide the design of more selective and efficient receptors.

Hydrogen Bonding Theory

Theoretical Models for Hydrogen Bonds in Crystalline Structures

In the crystal structure of this compound, a complex network of hydrogen bonds is expected between the allylammonium cations and the dihydrogen phosphate anions. The N-H groups of the cation act as hydrogen bond donors, while the oxygen atoms of the anion act as acceptors. Additionally, the P-OH groups of the dihydrogen phosphate anion can also act as hydrogen bond donors, leading to the formation of O-H···O hydrogen bonds. ias.ac.inresearchgate.net

Theoretical calculations can be used to analyze the geometry of these hydrogen bonds, including the donor-acceptor distances and the linearity of the bond. ias.ac.in Generally, shorter and more linear hydrogen bonds are considered to be stronger. The strength of the hydrogen bonds can also be correlated with spectroscopic data, such as shifts in the vibrational frequencies of the functional groups involved in the bonding. ias.ac.in

Effects of Local Chemical Environment and Nuclear Quantum Effects on Hydrogen Bonding

The intricate network of hydrogen bonds in this compound is fundamental to its supramolecular architecture and properties. Computational and theoretical investigations provide profound insights into how the immediate chemical surroundings and the inherent quantum nature of atomic nuclei modulate these critical interactions.

Local Chemical Environment and Hydrogen Bond Geometry

In the crystalline state of this compound, the allylammonium ([C₃H₅NH₃]⁺) cations and dihydrogen phosphate ([H₂PO₄]⁻) anions are organized into a three-dimensional network stabilized primarily by strong hydrogen bonds of the N–H···O and O–H···O types. The precise geometry and energetic strength of these bonds are dictated by the local chemical environment—that is, the specific arrangement and orientation of neighboring ions in the crystal lattice.

The relative strengths of the different hydrogen bonds can be inferred from their lengths and angles. In related systems involving amines and hydroxyl groups, the O-H···N bonds have been shown to be energetically stronger than N-H···O bonds. nih.gov In this compound, the strongest interactions are expected between the acidic protons of the dihydrogen phosphate group (P-O-H) and the nitrogen atom of the allylammonium cation, as well as between the ammonium (B1175870) protons (N-H) and the oxygen atoms of the phosphate group.

The table below illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis in analogous hybrid phosphate materials, providing a model for understanding the local chemical environment in this compound.

| Intermolecular Contact Type | Typical Percentage Contribution (%) | Description |

| O···H / H···O | 45 - 55% | Represents the primary hydrogen bonding interactions (N-H···O and O-H···O) that define the supramolecular structure. |

| H···H | 35 - 45% | Significant van der Waals contacts that contribute to the stability of the crystal packing. |

| C···H / H···C | 5 - 10% | Weaker interactions involving the carbon backbone of the allylamine cation. |

| N···H / H···N | < 5% | Minor contacts, often part of the primary N-H···O hydrogen bonds. |

| O···O | < 2% | Repulsive or very weak van der Waals contacts between oxygen atoms. |

This table is illustrative, compiled from data on similar hybrid phosphate compounds to represent the expected distribution of intermolecular contacts. lpnu.uaresearchgate.net

Influence of Nuclear Quantum Effects (NQEs)

While classical simulations provide a valuable static picture, they treat atomic nuclei as classical point particles. However, light nuclei, particularly protons (¹H), exhibit significant quantum mechanical properties, such as zero-point energy and tunneling. These nuclear quantum effects (NQEs) can have a substantial impact on the nature of hydrogen bonds. nih.gov

Ab initio simulations that incorporate NQEs, often through path-integral molecular dynamics (PIMD), reveal a more dynamic and nuanced view of hydrogen bonding. nih.gov Key findings from theoretical studies on hydrogen-bonded systems indicate that:

Proton Delocalization: NQEs enhance the vibrational motion of the proton, leading to significant delocalization along the hydrogen bond axis. Instead of being tightly bound to the donor atom (e.g., nitrogen or oxygen), the proton's wave function spreads out, increasing the probability of finding it closer to the acceptor oxygen atom. nih.gov

Modification of Bond Strengths: This proton delocalization effectively weakens the covalent N-H or O-H bond, a phenomenon often observed as a red shift in vibrational spectra. nih.gov Concurrently, the hydrogen bond (H···O) itself can be strengthened.

Transient Species: The quantum fluctuations can be so significant that they lead to transient autoionization or proton transfer events, where a proton is momentarily shared almost equally between the donor and acceptor atoms. These events are not captured by classical simulations but are critical for understanding proton transport and reactivity in such systems. nih.gov

The following table provides a theoretical comparison of hydrogen bond parameters in this compound as predicted by classical simulations versus those incorporating nuclear quantum effects.

| Parameter | Classical Simulation (Qualitative) | Quantum (PIMD) Simulation (Qualitative) | Implication of NQE |

| Average N-H Bond Length | Shorter | Longer | Weakening of the covalent bond due to proton delocalization. |

| Average H···O Distance | Longer | Shorter | Strengthening of the hydrogen bond interaction. |

| Proton Position | Localized near the Nitrogen/Oxygen donor. | Significantly delocalized along the N···O axis. | Increased probability of transient proton sharing/transfer. |

| Vibrational Frequency (N-H Stretch) | Higher Frequency | Lower Frequency (Red Shift) | Reflects the weakening of the N-H covalent bond. |

This table is a qualitative representation based on established principles of NQEs in hydrogen-bonded systems, illustrating the expected effects on this compound. nih.gov

Advanced Material Applications and Functionalization

Poly(allylamine) Derivatives in Adsorbent and Binding Systems

Poly(allylamine) and its derivatives have emerged as highly effective materials for the capture and removal of specific ions from aqueous solutions, most notably phosphate (B84403). This has significant implications for water treatment and biomedical applications.

Poly(allylamine) hydrochloride, often cross-linked to form hydrogels, has been extensively studied for its phosphate-binding capabilities. researchgate.netresearchgate.net One of the most well-known examples is Sevelamer hydrochloride, a cross-linked poly(allylamine) hydrogel used to manage hyperphosphatemia in patients with end-stage renal disease. researchgate.netnih.govnih.gov The high density of amine groups on the polymer chains allows for strong interactions with phosphate ions. nih.gov

Researchers have also explored modifying poly(allylamine) resins to enhance their performance. For instance, modification with lanthanum oxalate (B1200264) has been shown to improve phosphate adsorption, particularly in alkaline environments. nih.govacs.org This modification introduces chemical binding sites for phosphate ions and increases the surface potential, leading to enhanced electrostatic adsorption. nih.govacs.org Furthermore, the creation of core-shell nanoparticles by PEGylating poly(allylamine hydrochloride) before assembly with phosphate has been shown to produce stable nanoparticles with controlled size and surface charge. researchgate.netnih.gov These developments highlight the ongoing efforts to create more efficient and targeted phosphate-binding materials.

The primary mechanism for phosphate binding to poly(allylamine)-based materials is through a combination of ion exchange and hydrogen bonding. nih.gov The protonated amine groups on the polymer backbone electrostatically attract the negatively charged phosphate ions. The high density of these amine groups facilitates multiple points of interaction, enhancing the binding affinity. nih.gov

Several factors influence the adsorption capacity of these polymers. The crosslinking density of the hydrogel plays a crucial role; lower crosslinking can lead to a slight increase in binding capacity, though potentially with lower affinity. nih.gov The pH of the surrounding medium is also a significant factor, as it affects the protonation state of the amine groups and the charge of the phosphate species. nih.govacs.org

To optimize adsorption capacity, researchers have focused on modifications that increase the number of accessible binding sites and enhance the affinity for phosphate. As mentioned, lanthanum modification has proven effective. nih.govacs.org For example, a lanthanum-modified poly(allylamine) resin, SH-1C-1La, exhibited a significantly higher adsorption capacity at both pH 8.0 and pH 10.0 compared to the unmodified resin. acs.org

Table 1: Phosphate Adsorption Capacity of Poly(allylamine)-Based Adsorbents

| Adsorbent | pH | Adsorption Capacity (mg P/g) | Reference |

| Sevelamer hydrochloride (SH) | 8.0 | 86.3 | nih.govacs.org |

| Sevelamer hydrochloride (SH) | 10.0 | 69.4 | nih.govacs.org |

| SH-1C-1La (Lanthanum-modified) | 8.0 | 109.3 | nih.govacs.org |

| SH-1C-1La (Lanthanum-modified) | 10.0 | 100.2 | nih.govacs.org |

For practical and economic viability, especially in applications like wastewater treatment, the ability to regenerate and reuse adsorbent materials is critical. Few studies have extensively investigated the long-term stability and regeneration of poly(allylamine)-based adsorbents. However, some research has shown promising results.

For example, the lanthanum-modified poly(allylamine) resin, SH-1C-1La, was able to maintain over 78% of its initial adsorption capacity after four regeneration cycles, indicating good durability. nih.govacs.org Another study on a gel-type anion exchange polymer demonstrated stable performance over 50 regeneration cycles, with solid-state NMR confirming no significant degradation of the polymer structure. nih.gov The regeneration process typically involves washing the adsorbent with a solution that can displace the bound phosphate, such as a high-concentration salt or alkaline solution. acs.org However, the harsh conditions required for regeneration of some materials can pose environmental challenges. acs.org

The stability of the polymer during repeated adsorption and desorption is crucial. Solid-state NMR has been used to confirm the complete recovery of phosphate upon desorption and to assess the chemical integrity of the polymer after multiple cycles. nih.gov These studies are vital for establishing the long-term performance and economic feasibility of these adsorbent materials in industrial and environmental applications.

Role in Polymer Synthesis and Modification for Specific Functions

The reactivity of the allylamine (B125299) functional group makes it a valuable building block in the synthesis and modification of polymers for a wide range of specific functions, including the development of advanced catalysts.

Functionalized allylamines are important intermediates in the synthesis of more complex molecules, including diphosphine ligands. rsc.org These ligands are crucial components in coordination chemistry and homogeneous catalysis. cfmot.de The synthesis of these ligands often involves the reaction of a phosphorus-containing compound with a molecule that has a suitable backbone, which can be derived from or functionalized with allylamine.

While direct synthesis of diphosphine ligands using allylamine dihydrogen phosphate is not extensively documented, the principles of using allylic amines in ligand synthesis are well-established. For example, palladium-catalyzed reactions are often employed for the synthesis of N-allylamines, which can then be further functionalized. rsc.org The development of chiral diphosphine ligands is of particular interest for asymmetric catalysis, and methods have been developed for their synthesis from chiral building blocks. nih.gov The ability to precisely control the steric and electronic properties of these ligands by modifying the backbone and the substituents on the phosphorus atoms is a key area of research. nih.gov

Diphosphine ligands synthesized from or incorporating allylamine-derived structures have significant applications in transition-metal catalysis. nih.gov These ligands can coordinate to metal centers, forming complexes that catalyze a wide variety of organic reactions with high efficiency and selectivity. cfmot.de

Some key applications include:

Cross-coupling reactions: Palladium complexes with phosphine (B1218219) ligands are widely used in reactions like Suzuki-Miyaura and Heck couplings, which are fundamental for forming carbon-carbon bonds in organic synthesis. cfmot.de

Hydrogenation: Wilkinson's catalyst, a rhodium complex with triphenylphosphine (B44618) ligands, is a classic example used for the hydrogenation of alkenes. cfmot.de

Asymmetric Catalysis: Chiral diphosphine ligands are instrumental in enantioselective reactions, such as asymmetric hydrogenation and cycloisomerization, leading to the synthesis of single-enantiomer products. nih.gov

The functionalization of allylamines plays a role in creating these catalysts. For instance, palladium-catalyzed hydroamination of allenes with alkyl amines provides an atom-economical route to N-allylamines, which are precursors to more complex structures. rsc.org Furthermore, transition metal-catalyzed reactions of allylamines themselves, such as arylation, can lead to valuable substituted allylamine motifs found in biologically active molecules. chemrxiv.org

Novel Material Formulations

Allylamine-Based Molecularly Imprinted Polymers (MIPs) for Selective Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target molecule. cornell.edu Their stability and low production cost make them promising alternatives to natural receptors in various applications, including sensor technology. cornell.edunih.gov

MIPs are created by polymerizing functional monomers and cross-linkers around a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the target molecule. youtube.com This allows the MIP to selectively rebind the target molecule from a complex sample matrix with high affinity and specificity. youtube.com

Allylamine and its derivatives have been utilized as functional monomers in the synthesis of MIPs for detecting a range of analytes. For instance, MIPs have been developed for the detection of catecholamine neurotransmitters, which are crucial for diagnosing neurological disorders. researchgate.net Other research has focused on creating MIP-based sensors for environmental monitoring, such as detecting glyphosate (B1671968) in water samples. mdpi.com Furthermore, scientists have synthesized dual-template MIPs capable of recognizing multiple neurotransmitters, like dopamine (B1211576) and serotonin, using monomers such as methacrylic acid and acrylamide. nih.gov

The integration of MIPs into sensor platforms often involves electrochemical or optical signal transduction. cornell.edu Electrochemical MIP-based sensors can analyze samples in various phases and have been developed using techniques like voltammetry and capacitance measurements. mdpi.comnih.gov Optical sensors, on the other hand, often employ fluorescently labeled molecules that compete with the target analyte for binding sites within the polymer, providing a detectable signal. nih.gov

Recent advancements have also explored the use of MIPs in diagnostic assays, offering an alternative to traditional sensor devices. nih.gov These assays can be designed to produce a visual response, for example, through the use of fluorophores or nanoparticles. nih.govresearchgate.netscientific.net Despite the potential, the commercialization of MIP-based sensors and assays has been limited, with few products moving beyond the research laboratory. cornell.edu

Development of Bio-based Adhesives Utilizing Ammonium (B1175870) Dihydrogen Phosphate

In the quest for sustainable alternatives to synthetic resins, researchers have explored the use of ammonium dihydrogen phosphate (ADP) in the formulation of bio-based adhesives, particularly for wood-based materials. researchgate.netmdpi.com These adhesives aim to provide comparable mechanical properties and water resistance to their petroleum-derived counterparts. sphinxsai.com

One notable development is an eco-friendly wood adhesive composed of sucrose (B13894) and ADP. researchgate.netmdpi.com This formulation has shown promise for use in particleboard production. mdpi.com Studies have investigated the effects of the mixture proportion and hot-pressing temperature on the properties of the resulting particleboards. mdpi.com At an optimal sucrose-to-ADP proportion of 85/15 and a hot-pressing temperature of 200°C, the particleboards met the requirements of the JIS A 5908 18 type standard. mdpi.com Thermal analysis has revealed that the addition of ADP lowers the degradation and curing temperatures of sucrose. sphinxsai.com The curing process involves furanic ring chemistry, contributing to the adhesive's bonding performance. sphinxsai.com

Another area of research involves the use of maltodextrin (B1146171) with ADP as a catalyst to create water-resistant wood adhesives. nih.govacs.org The addition of ADP has been shown to hasten the curing speed of maltodextrin. nih.govacs.org Investigations into the effects of ADP addition and heat treatment have demonstrated an increase in the water-resistance of the maltodextrin adhesive. nih.govacs.org For example, a maltodextrin/ADP ratio of 90/10 wt% with heat treatment at 220°C for 10 minutes resulted in the formation of furan (B31954), a water-resistant substance. nih.govacs.org Differential scanning calorimetry analysis indicated that ADP lowers the endotherm peak temperature of maltodextrin from 272°C to 204°C, signifying a faster reaction. nih.govacs.org

The development of these bio-based adhesives offers a more environmentally friendly option for the wood industry, with the potential for high solid content and low viscosity. scispace.com

Synthesis of Hydroxyapatite (B223615) Nanoparticles from Phosphate Precursors

Hydroxyapatite (HAp) nanoparticles are of significant interest for biomedical applications due to their similarity to the mineral component of bone and teeth. dovepress.com Various methods have been developed for their synthesis, broadly categorized as dry-synthesis and wet-synthesis techniques. semanticscholar.org

Wet-synthesis methods are widely used due to their simplicity and operation at relatively low temperatures. semanticscholar.org Common wet-synthesis techniques include:

Chemical Precipitation: This is a popular and cost-effective method that can produce large quantities of HAp. dovepress.com It typically involves the reaction of a calcium precursor, such as calcium hydroxide (B78521) or calcium nitrate (B79036), with a phosphate precursor like phosphoric acid or ammonium dihydrogen phosphate. dovepress.comej-eng.org The reaction is often carried out under controlled pH and temperature to influence the size, shape, and crystallinity of the resulting nanoparticles. dovepress.comrsc.org

Hydrothermal Method: This technique involves crystallizing materials in an aqueous medium at elevated temperatures (typically 100–250 °C) and pressures. semanticscholar.org It can be used to improve the crystallinity of HAp nanoparticles initially prepared by other methods like chemical precipitation. semanticscholar.org

Sol-Gel Method: This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels to form a solid network. The resulting gel is then dried and heat-treated to obtain crystalline HAp. semanticscholar.orgrsc.org This method allows for good control over the product's purity and homogeneity. rsc.org

Emulsion Method: This technique utilizes a surfactant-based biphasic system to control the particle size and morphology of the HAp nanoparticles. semanticscholar.org

The choice of precursors and synthesis conditions significantly impacts the properties of the final HAp nanoparticles. For example, using different phosphate sources, such as diammonium hydrogen phosphate and sodium phosphate, in a chemical precipitation reaction with eggshell-derived calcium can result in HAp nanoparticles with different crystallite sizes. nih.govresearchgate.net Furthermore, additives like allylamine hydrochloride can be used to tailor the size of the HAp nanoparticles during precipitation. rsc.org

Dry-synthesis methods, such as solid-state reactions, typically require high temperatures (above 700°C) and can produce stoichiometric and well-crystallized HAp. semanticscholar.org However, they often result in bulk material that requires subsequent grinding to obtain nanoparticles. semanticscholar.org

The table below summarizes various synthesis methods for hydroxyapatite nanoparticles.

| Synthesis Method | Description | Precursors |

| Chemical Precipitation | A widely used wet-chemical method due to its simplicity and cost-effectiveness. dovepress.com | Calcium hydroxide, Phosphoric acid, Calcium nitrate, Ammonium dihydrogen phosphate dovepress.comej-eng.org |

| Hydrothermal | Involves crystallization in aqueous media at high temperatures and pressures, often used to improve crystallinity. semanticscholar.org | Pre-formed low-crystallinity HAp nanoparticles semanticscholar.org |

| Sol-Gel | A wet-chemical method that proceeds through the formation of a sol and a gel, allowing for good control over product properties. semanticscholar.orgrsc.org | Calcium nitrate tetrahydrate, Phosphoric pentoxide rsc.org |

| Emulsion | Utilizes a surfactant-based system to control particle size and morphology. semanticscholar.org | Not specified |

| Solid-State Reaction | A dry-synthesis method requiring high temperatures to react solid precursors. semanticscholar.org | Calcium orthophosphates, Calcium oxide semanticscholar.org |

Functionalized Allylamine Polyphosphates as Fire Retardants

Functionalized allylamine polyphosphate (AAPP) has emerged as a novel and efficient halogen-free fire retardant for polymers like polypropylene (B1209903) (PP). nih.govnih.gov This compound is synthesized through a simple ion-exchange reaction of ammonium polyphosphate (APP). nih.govnih.gov

The fire retardant mechanism of AAPP involves action in both the condensed and gas phases. rsc.orgresearchgate.net In the condensed phase, phosphorus-containing compounds promote the formation of a char layer on the polymer surface. aps.orgjetir.org This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby inhibiting further decomposition and combustion. nih.govaps.org The P-N-C and P-O-C structures within AAPP contribute to the formation of a high-quality char residue. nih.gov

In the gas phase, the decomposition of phosphorus-containing flame retardants releases non-combustible gases and phosphorus-containing radicals. rsc.orgscirp.org These radicals can interfere with the combustion chain reactions in the flame, a process known as flame inhibition. rsc.orgresearchgate.net

Studies comparing the performance of AAPP with traditional APP in polypropylene composites have shown significant improvements with AAPP. nih.gov PP composites containing AAPP exhibit higher Limiting Oxygen Index (LOI) values, which indicates better fire resistance. nih.gov They also show effective resistance to melt dripping in UL-94 tests. nih.gov Furthermore, cone calorimeter tests have demonstrated that AAPP leads to a significant reduction in the heat release rate (HRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP) compared to APP. nih.gov

The effectiveness of AAPP can be further enhanced through synergistic combinations with other fire retardants, such as clay. dntb.gov.ua The addition of clay to PP/AAPP nanocomposites has been shown to improve fire safety performance, achieving a V-0 rating in the UL-94 test and a high LOI value. dntb.gov.ua

The table below presents a comparison of fire retardancy performance between PP/APP and PP/AAPP composites.

| Property | PP/APP | PP/AAPP (35 wt%) |

| Limiting Oxygen Index (LOI) | Lower | 33.7 nih.gov |

| UL-94 Rating | Less effective melt dripping resistance | Effective melt dripping resistance nih.gov |

| Peak Heat Release Rate (PHRR) | Higher | Significantly Lower nih.gov |

| Total Heat Release (THR) | Higher | Significantly Lower nih.gov |

| Smoke Production Rate (SPR) | Higher | Significantly Lower nih.gov |

| Total Smoke Production (TSP) | Higher | Significantly Lower nih.gov |

Electrophysical and Optical Applications

Dielectric and Electrical Conductivity Studies in Crystals

The dielectric and electrical properties of phosphate-containing crystals, such as potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP), have been the subject of extensive research. These properties are closely linked to the crystal structure, particularly the arrangement of hydrogen bonds. core.ac.uk

In KDP crystals, the dielectric properties are highly anisotropic and show a strong dependence on temperature, especially around the Curie temperature where the material undergoes a phase transition. researchgate.net The dielectric constant along the c-axis is significantly higher than along the a-axis. researchgate.net The electrical conductivity of KDP is influenced by the presence of dopants. For instance, doping with L-alanine can affect the conductivity, with the nature of this variation indicating the contribution of different types of polarization (ionic, electronic, orientational, and space charge). A lower dielectric loss in these crystals is indicative of good crystalline quality with fewer defects.

For ADP crystals, studies have shown that the electrical conduction mechanism is temperature-dependent. At lower temperatures (below 70°C), conduction is primarily due to the hopping of protons along hydrogen bonds. As the temperature increases (70°C to 97°C), additional defects are created, and the activation energy for proton migration increases. At even higher temperatures (above 97°C), ammonium ions are believed to contribute to the electrical conduction. The piezoelectric properties of ADP are controlled by the P-O-H hydrogen bond system. core.ac.uk

The electrical conductivity of phosphate glasses containing transition metal ions, such as iron, is also a significant area of study. In these glasses, conduction occurs via electron hopping between different valence states of the iron ions (Fe(II) and Fe(III)), a mechanism known as small polaron hopping. The conductivity is influenced by the total iron content and the ratio of Fe(II) to Fe(III) ions. The structure of these glasses can change from chain-like metaphosphates to pyrophosphates and orthophosphates with increasing iron oxide content, which in turn affects the electrical properties.

The table below summarizes the electrical properties of select phosphate crystals.

| Crystal | Property | Observation |

| Potassium Dihydrogen Phosphate (KDP) | Dielectric Constant | Highly anisotropic, with a higher value along the c-axis. researchgate.net Shows a strong temperature dependence near the Curie temperature. researchgate.net |

| Electrical Conductivity | Influenced by dopants like L-alanine. | |

| Ammonium Dihydrogen Phosphate (ADP) | Electrical Conductivity | Temperature-dependent mechanism: proton hopping at low temperatures, involvement of ammonium ions at high temperatures. |

| Piezoelectric Properties | Controlled by the P-O-H hydrogen bond system. core.ac.uk | |

| Iron Phosphate Glass | Electrical Conductivity | Occurs via small polaron hopping between Fe(II) and Fe(III) ions. |

Nonlinear Optical (NLO) Properties and Performance Enhancement

This compound belongs to the class of semiorganic nonlinear optical (NLO) materials. These materials are of significant interest because they combine the high optical nonlinearity of organic molecules with the superior thermal and mechanical stability of inorganic materials. bodhijournals.comscirp.org The structure of this compound, an adduct of an organic amine and an inorganic acid, makes it a candidate for NLO applications, which are crucial for technologies like optical communication, signal processing, and laser frequency conversion. bodhijournals.comiosrjournals.org

Research into related compounds, such as ammonium dihydrogen phosphate (ADP), provides a framework for understanding and enhancing the NLO properties of this compound. A primary strategy for performance enhancement is the incorporation of organic dopants into the crystal lattice of dihydrogen phosphate-based materials. iosrjournals.org The presence of dopants can modify the crystal structure, increase molecular polarizability, and improve charge transfer characteristics, which are key factors for a strong NLO response.

Studies have demonstrated that doping ADP with various organic molecules, such as amino acids and organic acids, leads to a significant boost in NLO efficiency. For instance, the addition of L-lysine to ADP crystals has been shown to yield a high third-order nonlinear susceptibility (χ(3)) of 1.578 x 10⁻⁵ esu. iosrjournals.org Similarly, doping ADP with malic acid resulted in a second harmonic generation (SHG) efficiency nearly seven times that of pure ADP crystal. ias.ac.in The SHG efficiency is a measure of a material's ability to convert incident laser light into light with double the frequency, a critical function in laser systems. The Kurtz-Perry powder technique is a common method used to confirm and quantify the SHG response. iosrjournals.orgias.ac.in

The third-order NLO properties, such as the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), are investigated using the Z-scan technique. iosrjournals.org Materials with a negative nonlinear refractive index exhibit a self-defocusing effect, a desirable property for optical limiting applications that protect sensors from high-intensity laser damage. iosrjournals.org The enhancement of these properties through doping suggests a promising path for tailoring this compound for specific, high-performance optoelectronic devices. bodhijournals.com

Interactive Data Table: NLO Properties of Doped Dihydrogen Phosphate Crystals

| Base Crystal | Dopant | NLO Property Measured | Key Finding | Reference |

| Ammonium Dihydrogen Phosphate (ADP) | L-lysine | Third-Order Susceptibility (χ(3)) | Achieved a high value of 1.578 x 10⁻⁵ esu, indicating strong NLO behavior. | iosrjournals.org |

| Ammonium Dihydrogen Phosphate (ADP) | Malic Acid | Second Harmonic Generation (SHG) | SHG efficiency was approximately 7 times greater than pure KDP. | ias.ac.in |

| Ammonium Dihydrogen Phosphate (ADP) | L-alanine | Optical Band Gap | Doping increased the optical transparency and the energy band gap of the crystal. | scirp.org |

| Potassium Dihydrogen Phosphate (KDP) | Picric Acid | Second Harmonic Generation (SHG) | SHG efficiency was 1.31 times that of pure KDP. | trp.org.in |

Development of Self-Powered Biochemical Sensors

Self-powered biochemical sensors represent a frontier in medical diagnostics, environmental monitoring, and wearable technology. nih.govresearchgate.net These innovative devices operate without external power sources like batteries, instead harvesting energy from their immediate environment or from the target analyte itself. nih.gov This capability offers significant advantages, including portability, miniaturization, and autonomy, making them ideal for implantable devices and remote sensing applications. nih.govrsc.org

The core principle of many self-powered sensors involves the conversion of chemical or mechanical energy into a measurable electrical signal. rsc.org One prominent approach is the use of enzymatic biofuel cells (EFCs). nih.govrsc.org In an EFC-based sensor, an enzyme specifically catalyzes a reaction with a target biomarker (e.g., glucose or lactate (B86563) in bodily fluids), which generates an electrical current proportional to the biomarker's concentration. nih.gov This process allows the device to power itself while simultaneously performing the detection.

Another major category of self-powered systems is based on nanogenerators that convert mechanical energy (from motion or vibration) or thermal energy into electricity. researchgate.net While the field of self-powered biosensors is rapidly advancing, the specific application of this compound in these systems is not yet established in available research. However, the constituent parts of the compound hint at potential avenues for exploration. The allylamine component is known to interact with biological structures like cell membranes, and phosphate groups are integral to many biological energy transfer reactions. nih.gov Future research could investigate whether the piezoelectric or other material properties of crystalline this compound could be harnessed for energy conversion in novel sensor designs.

The development of such sensors often relies on integrating novel materials with microelectronic components and wireless communication units to create sophisticated, multi-parametric monitoring systems. researchgate.netresearchgate.net

Interactions with Metal Ions

The interaction of allylamine with metal ions has been a subject of significant research, particularly in the gas phase. These studies provide fundamental insights into the coordination chemistry and reactivity of this versatile ligand.

1 Gas-Phase Reactions of Allylamine with Transition Metal Cations

Gas-phase studies, often employing techniques like Fourier Transform ion cyclotron resonance mass spectrometry, have revealed the mechanisms and energetics of reactions between allylamine and various transition metal cations. arizona.edu For example, density functional theory calculations have been used to investigate the gas-phase reactions of allylamine with Co+. nih.gov These studies have elucidated the geometries and bonding characteristics of the stationary points involved in the reactions. nih.gov

The reactions of first-row transition metal ions with primary amines in the gas phase have been systematically studied, providing correlations between reactivity and the electronic structure of the metal ion. acs.org These investigations have explored various reaction pathways, including the loss of small molecules like NH3, NH2, C2H2, and H2. nih.gov For instance, with Co+, the most favorable mechanism is the loss of NH3, which occurs through C-N activation followed by a concerted beta-H shift. nih.gov The loss of C2H2 is also a favorable pathway. nih.gov

Chemical Reactivity and Mechanistic Studies

2 Chelation and Coordination Structures

Allylamine (B125299) acts as a ligand, which is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.org As a Lewis base, it donates a pair of electrons to the metal, which acts as a Lewis acid. libretexts.org In the case of allylamine, both the amino group and the double bond can participate in binding, leading to chelation. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, forming a ring structure. libretexts.orgyoutube.com

In the gas phase, Co+ has been shown to bind strongly to allylamine by forming a chelated structure where the metal cation interacts with both the amino group and the double bond. nih.gov The formation of such chelate rings, typically 5- or 6-membered, enhances the stability of the complex. nih.gov The coordination of metal ions can significantly influence the conformation and reactivity of flexible molecules like allylamine. nih.gov The structure of these coordination complexes can be influenced by various factors, including the nature of the metal ion and the presence of other ligands. mdpi.com

Polymerization Mechanisms and Kinetics

The polymerization of allylamine and its derivatives is a significant area of study due to the wide range of applications for the resulting polymers. wikipedia.org Polyallylamine, for instance, is a cationic polymer with high potential for various applications owing to the presence of amine groups in its repeating units. researchgate.net

Free radical polymerization is a common method for polymerizing allylamine. researchgate.net This process typically involves initiation, propagation, and termination steps. uomustansiriyah.edu.iq However, the free radical polymerization of allylic monomers can be challenging due to degradative chain transfer. researchgate.net To overcome this, the polymerization is often carried out with allylamine salts, such as allylamine hydrochloride, in the presence of a radical initiator. researchgate.netgoogle.com The kinetics of this polymerization have been studied, showing that higher monomer concentrations lead to higher conversions. researchgate.net

Plasma polymerization is another technique used to create polyallylamine films. acs.orgnih.gov Mechanistic studies of plasma polymerization of allylamine, conducted in both continuous wave and pulsed modes, have revealed details about the formation of primary and secondary amines in the polymer structure. acs.orgnih.gov While primary amines are formed efficiently, secondary amines are generally more abundant. acs.orgnih.gov The growth of these plasma polymer films has been observed to occur via a layer-by-layer mechanism. acs.orgnih.gov

Chain Propagation and Termination Processes in Allylamine Polymerization

The polymerization of allylamine is a complex process that proceeds via a chain-growth mechanism, typically involving free-radical polymerization. purechemistry.orgresearchgate.net This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the use of an initiator, such as an azo compound like 2,2'-azo-bis-2-amidinopropane dihydrochloride, which decomposes upon heating to form free radicals. researchgate.netresearchgate.net These highly reactive species then attack the double bond of an allylamine monomer, initiating the polymer chain. purechemistry.org

Chain Propagation: During propagation, the newly formed radical adds to the double bond of another monomer molecule. This process repeats, rapidly adding monomer units and extending the polymer chain. purechemistry.orglibretexts.org The addition typically follows a head-to-tail regioselectivity to generate the most stable radical intermediate. libretexts.orglibretexts.org

Termination: The growth of a polymer chain ceases through termination events. Common termination mechanisms include:

Recombination (or Coupling): Two growing polymer chains collide and their radical ends combine to form a single, stable polymer molecule. purechemistry.orglibretexts.orgwikipedia.org

Disproportionation: One growing chain abstracts a hydrogen atom from another, resulting in two stable polymer molecules, one with a saturated end and one with an unsaturated end. purechemistry.orglibretexts.orgwikipedia.org

Chain Transfer: A radical can be transferred from a growing chain to a monomer, solvent molecule, or another polymer chain. This terminates the existing chain while initiating a new one, which can lead to branched polymer structures. libretexts.orgwikipedia.org

It's noteworthy that allylamine can be challenging to polymerize using standard free-radical initiators. researchgate.net However, polymerization of its salt form, such as allylamine hydrochloride or phosphate (B84403), can be achieved more readily in aqueous or polar organic solvents. researchgate.netgoogle.com

Influence of Reaction Conditions on Polymer Structure and Impurity Formation

The final structure and purity of polyallylamine are highly dependent on the conditions of the polymerization reaction. Key factors include monomer and initiator concentrations, solvent choice, and the specific allylamine salt used.

The molecular weight and conversion rate of the polymer are influenced by reaction parameters. For instance, increasing the concentration of both the monomer and the initiator generally leads to a higher conversion of monomer to polymer. researchgate.net The choice of solvent also plays a critical role; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) tend to yield polymers with higher molecular weights. google.com

The type of acid used to form the allylamine salt can significantly affect the properties of the resulting polymer. For example, polymerization of allylamine in the presence of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can result in water-insoluble polymers, likely due to physical crosslinking between the polymer chains. researchgate.net

Impurities in the final product can arise from several sources. The synthesis of allylamine itself can produce a mixture of mono-, di-, and triallylamines, which if not properly separated, can be incorporated into the polymer, affecting its structure and properties. wikipedia.org During polymerization, side reactions like chain transfer can lead to branching, altering the polymer's intended linear structure. libretexts.org

Anion Recognition and Binding Mechanisms

The protonated primary amine group (R-NH₃⁺) of the allylamine cation and the dihydrogen phosphate anion (H₂PO₄⁻) in allylamine dihydrogen phosphate interact through a combination of hydrogen bonding and electrostatic forces. These non-covalent interactions are fundamental to the structure of the salt and its behavior in various systems.

Hydrogen Bonding Interactions in Anion Complexation

Hydrogen bonding plays a crucial role in the interaction between ammonium (B1175870) cations and phosphate anions. The ammonium group (NH₄⁺) can act as a hydrogen bond donor, while the oxygen atoms of the dihydrogen phosphate anion are hydrogen bond acceptors. mdpi.com The dihydrogen phosphate anion is particularly adept at forming hydrogen-bonded networks, as it can donate two hydrogen bonds and accept them as well. researchgate.net